molecular formula C14H6F5N3O2 B2465748 1,3,4-Oxadiazol-2(3H)-one, 5-(2,6-difluorophenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]- CAS No. 883009-97-0

1,3,4-Oxadiazol-2(3H)-one, 5-(2,6-difluorophenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]-

Cat. No. B2465748
M. Wt: 343.213
InChI Key: ZXQGVEYXJVIRLK-UHFFFAOYSA-N
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Description

1,3,4-Oxadiazol-2(3H)-one, 5-(2,6-difluorophenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]- is a useful research compound. Its molecular formula is C14H6F5N3O2 and its molecular weight is 343.213. The purity is usually 95%.
BenchChem offers high-quality 1,3,4-Oxadiazol-2(3H)-one, 5-(2,6-difluorophenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,4-Oxadiazol-2(3H)-one, 5-(2,6-difluorophenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Mono- and Bicyclic Heterocyclic Derivatives : This compound is involved in the synthesis of N- and S-substituted 1,3,4-oxadiazole derivatives, leading to the formation of complex structures with potential chemical applications (El‐Sayed et al., 2008).

  • Antitumor Activity : Novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives related to this compound have been synthesized and investigated for their antitumor activity, showing potential in medical applications (Maftei et al., 2016).

Antimicrobial Activities

  • Antimicrobial Applications : Some derivatives of this compound have been studied for their antimicrobial activities, with varying degrees of effectiveness, indicating potential use in developing antimicrobial agents (Bayrak et al., 2009).

Photophysical and Electroluminescence Properties

  • Photophysical Properties : Studies have explored the impact of substituents in the N∧N ligand on the emission wavelength of Cu(I) complexes, suggesting applications in photophysical and electronic fields (Zhang et al., 2010).

  • Organic Light-Emitting Diodes (OLEDs) : Research into m-terphenyl oxadiazole derivatives, including this compound, has shown their effectiveness as electron transporters and exciton blockers in OLEDs, highlighting their significance in electronic device manufacturing (Shih et al., 2015).

Chemical Synthesis and Bioactivity

  • Fungicide and Growth Inhibition : The compound has been utilized in the design and synthesis of derivatives with potential fungicidal activity and growth inhibition properties, indicating its use in agricultural applications (Zhi, 2004).

  • Synthetic Applications : The compound's derivatives have been used in the synthesis of various chemical structures, demonstrating its versatility in chemical synthesis (Pflégr et al., 2022).

  • Anticancer Agents : Substituted 1,3,4-oxadiazolyl tetrahydropyridines derived from this compound have been studied for their anticancer activities, presenting potential for pharmaceutical development (Redda & Gangapuram, 2007).

  • Analgesic and Anti-Inflammatory Activities : New 1,3,4-oxadiazole derivatives linked to quinazolin-4-one ring, based on this compound, have been synthesized and tested for analgesic and anti-inflammatory activities, suggesting potential in pain and inflammation management (Dewangan et al., 2016).

properties

IUPAC Name

5-(2,6-difluorophenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]-1,3,4-oxadiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6F5N3O2/c15-8-2-1-3-9(16)11(8)12-21-22(13(23)24-12)10-6-7(4-5-20-10)14(17,18)19/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXQGVEYXJVIRLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=NN(C(=O)O2)C3=NC=CC(=C3)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6F5N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,4-Oxadiazol-2(3H)-one, 5-(2,6-difluorophenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]-

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